molecular formula C8H10N4O B2786796 3-Methyl-5-((2-methyl-1h-imidazol-1-yl)methyl)-1,2,4-oxadiazole CAS No. 1339479-30-9

3-Methyl-5-((2-methyl-1h-imidazol-1-yl)methyl)-1,2,4-oxadiazole

Cat. No.: B2786796
CAS No.: 1339479-30-9
M. Wt: 178.195
InChI Key: QGMAUPVYIPEGPJ-UHFFFAOYSA-N
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Description

3-Methyl-5-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 3 and a 2-methylimidazole-methyl moiety at position 5. The 1,2,4-oxadiazole scaffold is a five-membered aromatic ring containing one oxygen and two nitrogen atoms, known for its metabolic stability, bioisosteric properties, and versatility in drug design . Substitutions at the 3- and 5-positions of the oxadiazole ring are critical for modulating biological activity, as demonstrated in studies on acetylcholinesterase inhibition, antifungal activity, and enzyme inhibition .

Properties

IUPAC Name

3-methyl-5-[(2-methylimidazol-1-yl)methyl]-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-6-10-8(13-11-6)5-12-4-3-9-7(12)2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMAUPVYIPEGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2C=CN=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-((2-methyl-1h-imidazol-1-yl)methyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with a suitable nitrile oxide precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-((2-methyl-1h-imidazol-1-yl)methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced imidazole-oxadiazole compounds .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including 3-Methyl-5-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazole. Research indicates that compounds with oxadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study screened multiple oxadiazole derivatives for their anticancer activity and found that certain compounds showed over 90% growth inhibition against specific cancer types such as CNS and renal cancers .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound NameCell Line TestedGrowth Inhibition (%)
Compound ASNB-75 (CNS)95.70
Compound BUO-31 (Renal)96.86
3-Methyl-5...VariousTBD

1.2 Anti-inflammatory and Analgesic Properties

In addition to anticancer activity, oxadiazole derivatives have been evaluated for their anti-inflammatory and analgesic effects. Studies have shown that certain derivatives can significantly reduce inflammation and pain in animal models. For example, a specific derivative demonstrated up to 82% edema inhibition compared to standard drugs like indomethacin .

Table 2: Anti-inflammatory Activity of Oxadiazole Derivatives

Compound NameDose (mg/kg)Edema Inhibition (%)
Compound C2582.3
Compound D2548.3 (Indomethacin)

Synthesis and Chemical Properties

2.1 Synthetic Routes

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis which provides an eco-friendly approach with higher yields . The reaction typically involves the condensation of hydrazine derivatives with carbon disulfide followed by alkylation steps.

Table 3: Synthetic Methods for Oxadiazole Derivatives

MethodYield (%)Environmental Impact
Conventional SynthesisVariesModerate
Microwave-Assisted SynthesisHighLow

Material Science Applications

3.1 Coordination Chemistry

The imidazole moiety within the compound allows for potential applications in coordination chemistry, where it can act as a ligand for metal ions. This property is crucial for developing new materials with specific catalytic or electronic properties .

Mechanism of Action

The mechanism of action of 3-Methyl-5-((2-methyl-1h-imidazol-1-yl)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

The pharmacological profile of 1,2,4-oxadiazoles is highly dependent on substituents at positions 3 and 5. Key comparisons include:

Compound Name Substituents (R3, R5) Biological Activity Potency (IC50/EC50) Key Findings References
3-Methyl-5-((2-methyl-1H-imidazol-1-yl)methyl) Methyl, imidazole-methyl Anticholinesterase, Antifungal* N/A Predicted enhanced enzyme inhibition due to imidazole’s H-bonding capacity.
3-Aryl-5-[(2-arylthiazol-4-yl)methyl] Aryl, thiazole-methyl Anticancer, Antimicrobial Moderate-to-strong Thiazole enhances π-π interactions; moderate cytotoxicity in HCT-116 cells.
5-Methoxy-3-(4-chlorophenyl) Methoxy, 4-chlorophenyl Antifungal, Nematicidal IC50: 12–25 µM Methoxy groups improve activity against fungi and nematodes.
3-Piperazinyl-5-methyl Piperazinyl, methyl Carbonic Anhydrase Inhibition Ki: 0.8–1.2 nM Superior to acetazolamide (Ki: 250 nM) in hCA I/II inhibition.
1,3,4-Oxadiazole derivatives (e.g., 5-(indole-methyl)-1,3,4-oxadiazole) Variable (e.g., indole-methyl) Anticholinesterase, Anticancer Varies 1,3,4 isomers show broader antimicrobial activity but lower metabolic stability.

*Predicted based on structural analogs; specific data for the target compound requires further validation.

Key Observations

Imidazole vs.

Methoxy/Halogen vs. Heteroaromatic Substitutions : Methoxy and halogen substituents (e.g., in 5-methoxy-3-(4-chlorophenyl)-1,2,4-oxadiazole) enhance antifungal activity but lack the heteroaromatic diversity seen in imidazole derivatives, which may broaden target selectivity .

1,2,4- vs. 1,3,4-Oxadiazoles : 1,3,4-Oxadiazoles are more extensively studied for antimicrobial applications but are often less metabolically stable than 1,2,4-oxadiazoles due to ring strain and susceptibility to hydrolysis .

Enzymatic Inhibition Profiles

  • Carbonic Anhydrase (hCA I/II): 1,2,4-Oxadiazoles with piperazinyl substituents (e.g., 3-piperazinyl-5-methyl) exhibit nanomolar inhibition (Ki: 0.8–1.2 nM), outperforming acetazolamide (Ki: 250 nM).
  • Acetylcholinesterase : 1,2,4-Oxadiazoles with aromatic or heteroaromatic substitutions (e.g., imidazole-methyl) show strong inhibition, comparable to 1,3,4-oxadiazole derivatives. For example, triazole-thiol derivatives achieve IC50 values near 10 µM, similar to vinblastine .

Antifungal and Nematicidal Activity

1,2,4-Oxadiazoles with amide fragments (e.g., 3-(4-fluorophenyl)-5-carboxamide) demonstrate dual antifungal (IC50: 15–30 µM) and nematicidal (mortality rate: 80–95% at 100 ppm) activities. The target compound’s imidazole-methyl group may enhance membrane penetration, though direct comparisons require experimental validation .

Biological Activity

3-Methyl-5-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

CmHnNoOp\text{C}_\text{m}\text{H}_\text{n}\text{N}_\text{o}\text{O}_\text{p}

Where:

  • C : Carbon
  • H : Hydrogen
  • N : Nitrogen
  • O : Oxygen

Mechanisms of Biological Activity

Research indicates that compounds within the 1,2,4-oxadiazole family exhibit various biological activities through different mechanisms:

  • Anticancer Activity : Many 1,2,4-oxadiazoles have shown potential as anticancer agents by inhibiting key enzymes involved in cancer cell proliferation. For instance, they can target:
    • Thymidylate synthase
    • Histone deacetylases (HDAC)
    • Topoisomerases
  • Antimicrobial Effects : The oxadiazole moiety has been linked to antimicrobial properties against various pathogens, including bacteria and fungi.
  • Anti-inflammatory Properties : Some derivatives have demonstrated the ability to reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Antidiabetic Effects : Certain oxadiazoles have been investigated for their potential to improve insulin sensitivity and glucose metabolism.

Research Findings

Recent studies have highlighted the biological efficacy of this compound:

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of thymidylate synthase
AntimicrobialDisruption of bacterial cell wall synthesis
Anti-inflammatoryInhibition of COX enzymes
AntidiabeticModulation of insulin signaling pathways

Case Study 1: Anticancer Efficacy

In a study involving human cancer cell lines, derivatives of this compound demonstrated significant cytotoxicity. The compound was found to induce apoptosis in cancer cells via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytoplasm and activation of caspases .

Case Study 2: Antimicrobial Activity

A series of tests against common bacterial strains revealed that the compound exhibited potent antibacterial activity. It was particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism was attributed to the disruption of bacterial protein synthesis .

Case Study 3: Anti-inflammatory Effects

Research conducted on animal models showed that administration of the compound resulted in reduced swelling and pain in inflammatory conditions. The anti-inflammatory effects were linked to the downregulation of NF-kB signaling pathways .

Q & A

Basic: What are the optimal synthetic routes for 3-Methyl-5-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazole?

Methodological Answer:
The synthesis typically involves cyclocondensation reactions. A modified approach employs coupling reagents like DMAP and EDC·HCl to facilitate the formation of the oxadiazole ring. For example, amidoximes or hydroxybenzimidamides can react with carboxylic acid derivatives under mild conditions to yield the target compound. A one-pot method in NaOH/DMSO at room temperature has also been reported, enhancing efficiency and reducing side reactions .

Advanced: How can crystallographic data for this compound be refined to resolve structural ambiguities?

Methodological Answer:
Crystallographic refinement can be performed using the SHELX suite (e.g., SHELXL for small-molecule refinement). WinGX provides a graphical interface for data processing, while ORTEP visualizes anisotropic displacement parameters. For challenging cases (e.g., twinned crystals), high-resolution data and iterative refinement with SHELXPRO are recommended to resolve ambiguities in bond lengths or angles .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹, C-O-C vibrations in oxadiazole).
  • NMR: ¹H NMR reveals methyl groups (δ ~2.5 ppm) and imidazole protons (δ ~7.0 ppm). ¹³C NMR confirms oxadiazole carbons (δ ~165–175 ppm).
  • Mass Spectrometry: High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can researchers address discrepancies between in vitro and in vivo biological activity data for this compound?

Methodological Answer:
Discrepancies may arise from bioavailability or metabolic instability. To resolve this:

  • Perform ADME assays to assess absorption and metabolism.
  • Use prodrug strategies to enhance stability (e.g., esterification of polar groups).
  • Validate in vivo results with dose-response studies and compare with structurally similar analogs (e.g., thiazole-tethered oxadiazoles with proven activity) .

Advanced: What computational methods predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Molecular Docking: Tools like AutoDock Vina predict binding modes to targets (e.g., enzymes or receptors). For example, anthraimidazole derivatives have been docked to assess interactions with catalytic sites.
  • QSAR Models: Use descriptors like logP, polar surface area, and H-bond acceptors to correlate structural features with activity .

Advanced: How does the imidazole substituent influence the pharmacological profile of this compound?

Methodological Answer:
The 2-methylimidazole moiety enhances:

  • Lipophilicity , improving membrane permeability (logP ~2.5).
  • Hydrogen-bonding interactions via the imidazole nitrogen, critical for target binding (e.g., antimicrobial or anticancer targets).
  • Metabolic stability compared to unsubstituted imidazoles, as methylation reduces susceptibility to oxidation .

Basic: What intermediates are critical in synthesizing this compound?

Methodological Answer:
Key intermediates include:

  • N'-Hydroxybenzimidamide: Forms the oxadiazole ring via cyclocondensation.
  • 2-(2-Methylimidazol-1-yl)acetic Acid: Provides the imidazole-methyl sidechain.
  • Activated Esters: EDC·HCl converts carboxylic acids to reactive intermediates for coupling .

Advanced: What challenges arise during the cyclization step, and how can they be mitigated?

Methodological Answer:

  • Challenge 1: Competing side reactions (e.g., formation of 1,3,4-oxadiazole isomers).
    Solution: Use regioselective catalysts (e.g., DMAP) and controlled temperatures (60–80°C).
  • Challenge 2: Low yields due to steric hindrance from the imidazole group.
    Solution: Optimize solvent polarity (e.g., DMF or acetonitrile) to stabilize transition states .

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